Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate
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Overview
Description
Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate typically involves the reaction of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol in the presence of a solvent like tetrahydrofuran. The reaction is carried out at room temperature and involves the use of catalysts such as 18-crown-6 and potassium carbonate . The reaction mixture is then cooled, and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Solvent-free synthesis methods have been developed to reduce waste and improve efficiency. These methods involve shorter reaction times and lower energy consumption, making them more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate
- Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
- 3-Ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester
Uniqueness
Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for unique substitution reactions, and its carboxylate ester group makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
95104-41-9 |
---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
ethyl 3-ethyl-5-(hydroxymethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-3-6-8(9(12)13-4-2)7(5-11)14-10-6/h11H,3-5H2,1-2H3 |
InChI Key |
CFUDKFVSCPYNGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C(=O)OCC)CO |
Origin of Product |
United States |
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